Chloromethyl 5-chloropentanoate

Description

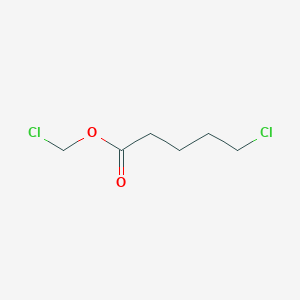

Chloromethyl 5-chloropentanoate (C₆H₁₀Cl₂O₂) is a chlorinated ester featuring a chloromethyl ester group (-OCH₂Cl) and a 5-chloropentanoate backbone. The dual chlorine substituents—one on the ester group and another at the terminal position of the pentanoate chain—impart distinct physicochemical properties, such as increased polarity and susceptibility to nucleophilic substitution reactions .

Properties

CAS No. |

80482-35-5 |

|---|---|

Molecular Formula |

C6H10Cl2O2 |

Molecular Weight |

185.05 g/mol |

IUPAC Name |

chloromethyl 5-chloropentanoate |

InChI |

InChI=1S/C6H10Cl2O2/c7-4-2-1-3-6(9)10-5-8/h1-5H2 |

InChI Key |

VQDRONCNGCJOGI-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCl)CC(=O)OCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 5-chloropentanoate can be synthesized through the esterification of 5-chloropentanoic acid with chloromethyl alcohol under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out at a controlled temperature to ensure the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 5-chloropentanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of substituted derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted chloromethyl derivatives.

Oxidation: 5-chloropentanoic acid.

Reduction: 5-chloropentanol.

Scientific Research Applications

Chloromethyl 5-chloropentanoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of chloromethyl 5-chloropentanoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules . The ester group can undergo hydrolysis to release 5-chloropentanoic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Chloromethyl 5-chloropentanoate with structurally related compounds, highlighting differences in molecular weight, reactivity, and applications:

Reactivity and Stability

- Chloromethyl Esters vs. Methyl Esters: this compound is expected to exhibit higher reactivity than methyl 5-chloropentanoate due to the electron-withdrawing effect of the chloromethyl group, which enhances electrophilicity and susceptibility to nucleophilic attack (e.g., in alkylation reactions) .

- Comparison with Acyl Chlorides: Unlike 5-chloropentanoyl chloride, which is a potent acylating agent, chloromethyl esters are less reactive but more stable, making them suitable for controlled synthesis under milder conditions .

- Chain Length Effects: Chloromethyl 3-chloroheptanoate (C₈H₁₄Cl₂O₂), with a longer alkyl chain, likely has a higher molecular weight and boiling point compared to this compound, though both share similar reactivity patterns .

Physicochemical Properties

- Boiling/Melting Points: While data for this compound is unavailable, 5-chloropentanoic acid (a precursor) has a boiling point of 234°C . Esters generally have lower boiling points than their parent acids, suggesting this compound may boil below 200°C.

- Solubility: Chlorinated esters are typically sparingly soluble in water but soluble in organic solvents like ethanol and ether, consistent with trends observed in analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.